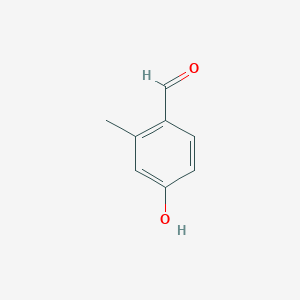

4-Hydroxy-2-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWWIEFMFPWBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332480 | |

| Record name | 4-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41438-18-0 | |

| Record name | 4-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41438-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde, also known by synonyms such as 4-hydroxy-o-tolualdehyde and m-cresol-4-aldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂.[1] Structurally, it consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃). At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.[2][3][4] This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its purification and characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in organic synthesis, serving as an intermediate in the manufacturing of pharmaceuticals, dyes, and fragrances.[2] A summary of its key properties is presented below.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₈H₈O₂ | - | [1][2][5][6][7][8] |

| Molecular Weight | 136.15 | g/mol | [1][2][5][6][7][8] |

| CAS Number | 41438-18-0 | - | [1][5][7][8] |

| Appearance | White to off-white/pale yellow crystalline solid/powder | - | [2][3][4] |

| Melting Point | 104-107 / 45-47 | °C | [2] |

| Boiling Point | 265.5 (at 760 mmHg) / 121-122 | °C | [2] |

| Density | 1.175 / 1.2±0.1 | g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (alcohols, ethers, ketones, oil) | - | [2][3][4] |

| Flash Point | 110.4 | °C | |

| Refractive Index | 1.601 | - | |

| LogP (Octanol/Water Partition Coefficient) | 1.513 | - | [5] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standard laboratory procedures. Below are detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid mass has turned into a clear liquid. The melting point is reported as the range T1-T2.[3][5]

Boiling Point Determination

For solid compounds, the boiling point is determined at a specific pressure, as it is the temperature where the vapor pressure of the liquid equals the external pressure.

Methodology (Micro Scale):

-

Sample Preparation: A small amount of this compound (enough to fill a small test tube or fusion tube to a depth of about 1-2 cm) is required.[11]

-

Apparatus Setup: The sample is placed in the fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11][12] This setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like paraffin oil.[12][13]

-

Heating and Observation: The apparatus is heated gently. As the liquid heats, trapped air will bubble out of the inverted capillary. Heating continues until a rapid and continuous stream of bubbles emerges, indicating the vapor of the substance is escaping.[12][13]

-

Data Recording: The heat source is removed. The liquid and apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

Solubility Determination

Solubility is assessed qualitatively based on the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (non-polar).

-

Procedure: Approximately 25 mg of this compound is placed in a small test tube.[7]

-

The chosen solvent is added dropwise (e.g., in 0.25 mL portions) while vigorously shaking or agitating the mixture after each addition.[7]

-

Observations are made to determine if the solid dissolves completely. The compound is classified as soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount (approx. 50 mg) of this compound is placed in a small vial.[2] A few drops of a volatile solvent (e.g., methylene chloride or acetone) are added to completely dissolve the solid.[2][16]

-

Film Deposition: A single drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[2] The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to avoid peaks that are too intense or too weak.[2]

-

Spectrum Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.

Methodology:

-

Sample Preparation: 10-50 mg of this compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[17] Deuterated solvents are used because they do not produce interfering signals in the ¹H-NMR spectrum.[18][19]

-

Filtering and Transfer: The solution is filtered to remove any suspended particles, which can degrade the quality of the spectrum. The clear solution is then transferred to a specialized NMR tube.[17]

-

Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the data (Free Induction Decay or FID) is acquired.

-

Data Processing: The raw data is processed using Fourier transformation to generate the final NMR spectrum. The spectrum is then calibrated, typically using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.[17]

Visualized Workflow: Purification and Characterization

For many applications, particularly in drug development, a highly pure sample of this compound is required. The following diagram illustrates a standard laboratory workflow for the purification of a crude solid organic compound by recrystallization, followed by characterization to confirm its purity and identity.

Caption: A standard workflow for purifying a solid organic compound and confirming its identity.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pennwest.edu [pennwest.edu]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Khan Academy [khanacademy.org]

- 15. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 16. youtube.com [youtube.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

4-Hydroxy-2-methylbenzaldehyde molecular weight

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Core Molecular and Physical Properties

This compound, also known as 2-methyl-4-hydroxybenzaldehyde, is an aromatic aldehyde.[1] Its chemical structure consists of a benzene ring substituted with a formyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| Exact Mass | 136.052429494 Da | [3] |

| Molecular Formula | C₈H₈O₂ | [1][2][4] |

| CAS Number | 41438-18-0 | [2][3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 45-47 °C | [5] |

| Boiling Point | 121-122 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, and ketones | [5] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(C=CC(=C1)O)C=O | [2][3] |

| InChIKey | JDWWIEFMFPWBST-UHFFFAOYSA-N | [2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Oxidation of 2-Methyl-p-cresol

One common method for the synthesis of 4-hydroxybenzaldehyde derivatives is the oxidation of the corresponding p-cresol derivative.[6][7] The following protocol describes a plausible method for the synthesis of this compound from 2-methyl-p-cresol (also known as 3,4-xylenol).

Materials:

-

2-methyl-p-cresol (3,4-xylenol)

-

Cobalt(II) chloride (catalyst)

-

Sodium hydroxide (base)

-

Methanol (solvent)

-

Oxygen or air (oxidant)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve 2-methyl-p-cresol and a catalytic amount of cobalt(II) chloride in methanol.

-

Addition of Base: Add a solution of sodium hydroxide in methanol to the flask while stirring. The molar ratio of base to the cresol derivative should be in the range of 1:1 to 10:1.[7]

-

Oxidation: Heat the mixture to 60-65°C.[7] Introduce a steady stream of oxygen or carbon dioxide-free air into the reaction mixture through the gas inlet while stirring vigorously.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-10 hours).[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid until it reaches a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.[6]

Analytical Protocol: Quality Control by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for aromatic aldehyde analysis (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak at m/z 136, with characteristic fragment ions at m/z 135 and 107.[3] Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds provides insights into its potential biological activities. Benzaldehyde derivatives are known to possess antimicrobial and antioxidant properties.

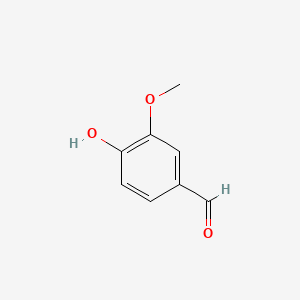

Proposed Antimicrobial Mechanism of Action

Studies on the related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown significant antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8][9] The proposed mechanism involves the disruption of the bacterial cell membrane.[8][9] This leads to increased permeability, leakage of intracellular contents such as proteins and nucleic acids, and ultimately, cell death.[8] It is plausible that this compound exerts its antimicrobial effects through a similar mechanism.

Potential Role in Cell Signaling

Research on 4-hydroxybenzaldehyde has demonstrated its ability to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes.[10] This pathway is crucial for development and tissue morphogenesis.[10] Activation of the Shh pathway can influence the function of the blood-brain barrier and central nervous system immune responses.[10] Given the structural similarity, this compound could potentially modulate this or other cellular signaling pathways, a possibility that warrants further investigation in drug discovery and development. Benzaldehyde has also been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: A logical workflow diagram illustrating the synthesis and purification of this compound.

Caption: Proposed antimicrobial mechanism of action for benzaldehyde derivatives against bacteria.

References

- 1. scbt.com [scbt.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound | C8H8O2 | CID 458185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 4-Hydroxy-2-methylbenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde, a key aromatic aldehyde, serves as a versatile intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 121-122 °C | [1] |

| Density | 1.17 g/cm³ | [1] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility profile.

Qualitative Solubility

The compound is generally described as soluble in common organic solvents and slightly soluble in water.[1]

| Solvent Class | General Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

| Ketones (e.g., Acetone) | Soluble |

| Ethers (e.g., Diethyl Ether) | Soluble |

| Oils | Soluble |

| Water | Slightly Soluble |

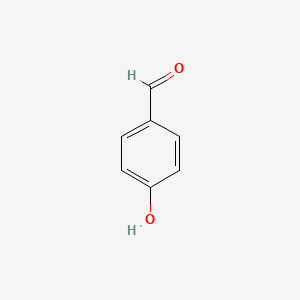

Note: For the structurally similar isomer, 4-hydroxybenzaldehyde, the solubility in water at 30.5 °C is reported as 1.38 g/100mL, and in benzene at 65 °C, it is 3.68 g/mL.[4][5] This information is provided for comparative purposes only and does not represent the solubility of this compound.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for quantitatively determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable is the shake-flask method , with the concentration of the resulting saturated solution being determined by gravimetric analysis or High-Performance Liquid Chromatography (HPLC) .[6][7][8]

Shake-Flask Method for Achieving Equilibrium

This initial step is crucial for preparing a saturated solution, which is a prerequisite for any accurate solubility measurement.[6][7]

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature, ensuring that the solution is in equilibrium with the solid phase.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Screw-cap vials or flasks

-

Spatula

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential to confirm saturation.[8]

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours or more, depending on the solvent and the compound's dissolution rate.[9][10]

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

References

- 1. chembk.com [chembk.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]

- 5. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Spectroscopic Profile of 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methylbenzaldehyde, a key aromatic aldehyde derivative. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. For comparative purposes, where direct experimental data for the target molecule is not available, data from closely related structural analogs is provided and clearly noted.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Assignment | Data Source |

| 136 | Secondary Peak | [M]⁺ (Molecular Ion) | PubChem[1] |

| 135 | Base Peak | [M-H]⁺ | PubChem[1] |

| 107 | Tertiary Peak | [M-CHO]⁺ | PubChem[1] |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H (Phenolic) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2925-2850 | C-H (Methyl) | Stretching |

| 2850-2750 | C-H (Aldehyde) | Stretching (Fermi resonance doublet) |

| 1700-1680 | C=O (Aldehyde) | Stretching |

| 1600-1450 | C=C (Aromatic) | Ring Stretching |

| 1390-1370 | C-H (Methyl) | Bending |

| 1260-1000 | C-O (Phenolic) | Stretching |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined NMR data for this compound is not fully available. Therefore, predicted chemical shifts and data from analogous compounds are provided for guidance.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.6 | Doublet | 1H | Aromatic H (ortho to -CHO) |

| ~6.8 | Doublet | 1H | Aromatic H (meta to -CHO, ortho to -OH) |

| ~6.7 | Singlet | 1H | Aromatic H (ortho to -CH₃ and -OH) |

| ~5.0 | Singlet (broad) | 1H | Phenolic (-OH) |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) |

Note: Predicted values are based on standard substituent effects on a benzene ring.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic Carbon (-OH attached) |

| ~140 | Aromatic Carbon (-CH₃ attached) |

| ~135 | Aromatic Carbon (-CHO attached) |

| ~130 | Aromatic Carbon |

| ~118 | Aromatic Carbon |

| ~115 | Aromatic Carbon |

| ~20 | Methyl Carbon (-CH₃) |

Note: Predicted values are based on standard substituent effects on a benzene ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard proton NMR experiment.

-

Acquire the spectrum at a frequency of 400 MHz or higher.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a standard carbon NMR experiment with proton decoupling.

-

Acquire the spectrum at a frequency of 100 MHz or higher.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data with appropriate phasing and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

-

Employ a temperature program that allows for the elution of the analyte.

-

-

Mass Analysis:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

The mass spectrometer will detect the ions and generate a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Hydroxy-2-methylbenzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The official IUPAC name for this compound is This compound [1]. It serves as a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and fragrances[2]. This guide details its physicochemical properties, provides an explicit experimental protocol for its synthesis, outlines its key chemical reactions, and discusses its applications, particularly within the realm of drug discovery and development. All quantitative data is systematically tabulated, and key processes are visualized using logical diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Identity and Properties

This compound is a substituted benzaldehyde carrying a hydroxyl group at the para-position and a methyl group at the ortho-position relative to the formyl group.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 136.15 | g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder/solid | - | [2][4][5] |

| Melting Point | 104 - 107 | °C | [2] |

| Boiling Point | 205 - 207 (at 18 Torr) | °C | [2] |

| Density | ~1.175 | g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, ketones, and oils. | - | [2][4][5] |

| pKa | 7.89 ± 0.18 | - | [2] |

| LogP | 1.513 | - | [6] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the formylation of p-cresol. The following protocol details a laboratory-scale synthesis adapted from established procedures[5].

Synthesis of this compound via Formylation of p-Cresol

This method involves the reaction of p-cresol with a formylating agent in the presence of a magnesium catalyst.

Reagents and Materials:

-

p-Cresol (1.0 mol, 108.14 g)

-

Magnesium powder (0.6 mol, 14.6 g)

-

Methanol (200 mL)

-

Toluene (200 mL + 140 mL for extraction)

-

Polyoxymethylene (paraformaldehyde) (3.0 mol, 90 g)

-

18.5% Hydrochloric Acid

-

Deionized Water

-

Four-neck reaction flask equipped with a mechanical stirrer, thermometer, and condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

TLC plates

Experimental Procedure:

-

Catalyst Preparation: Add magnesium powder (14.4g, 0.6mol) to 200ml of methanol in a four-neck reaction flask equipped with a stirrer. The reaction is exothermic, producing a milky white suspension of magnesium methoxide. Stir for approximately 2 hours until the magnesium is consumed[5].

-

Addition of Substrate: Add p-cresol (108g, 1.0mol) to the reaction flask. Distill off the methanol until the reaction mixture becomes a thick slurry. Add 200ml of toluene to the flask[5].

-

Formylation: Heat the mixture to an internal temperature of 95°C. Add polyoxymethylene (90g, 3.0mol) portion-wise to control the reaction rate. Reconfigure the apparatus for distillation to remove any low-boiling point byproducts[5].

-

Reaction Completion: After the initial distillation ceases (approx. 30 minutes), revert to a reflux setup and continue heating the reaction for an additional 2.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the p-cresol spot is no longer visible[5].

-

Work-up and Isolation: Cool the reaction mixture to 65°C. Carefully acidify the mixture to pH 1 by adding 18.5% hydrochloric acid. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction and Purification: Separate the organic (toluene) layer. Extract the aqueous layer twice with 70ml portions of toluene. Combine all organic layers and wash them three times with deionized water until the pH is near neutral[5].

-

Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with several key applications.

-

Pharmaceutical Intermediate: It serves as a precursor for more complex molecules in drug discovery. Its aldehyde and phenol functionalities allow for a wide range of chemical transformations, making it valuable for creating libraries of compounds for screening. It is used in the synthesis of chalcones, which are known for their diverse biological activities.

-

Analytical Chemistry: The compound is utilized as a reference standard for the analysis and identification of components in complex mixtures, such as herbal medicines. For instance, it is employed in the thin-layer chromatography identification of components in Xuelian Capsules, ensuring the quality and accuracy of the medicinal product[5].

-

Antibacterial Research: this compound itself exhibits antibacterial properties. This intrinsic activity, combined with its utility as a synthetic intermediate, makes it a subject of interest for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

-

Flavor and Fragrance Industry: As an aromatic aldehyde, it is also used as an intermediate in the synthesis of various flavor and fragrance compounds[2].

Logical Pathway: From Synthesis to Application

The diagram below outlines the logical progression from the synthesis of this compound to its application in the development of new chemical entities (NCEs) for therapeutic use.

References

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbenzaldehyde, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Nomenclature and Identification

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes. Accurate identification is crucial for research and development.

Synonyms and Alternative Names:

-

2-methyl-4-hydroxybenzaldehyde[1]

-

Benzaldehyde, 4-hydroxy-2-methyl-[2]

-

4-Hydroxy-o-tolualdehyde

-

m-Cresol-4-aldehyde

-

o-homo-p-hydroxybenzaldehyde

A comprehensive list of depositor-supplied synonyms and identifiers is available through public chemical databases.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 41438-18-0[1][2][3] |

| Molecular Formula | C₈H₈O₂[1][2] |

| InChI Key | JDWWIEFMFPWBST-UHFFFAOYSA-N[2][3] |

| SMILES | CC1=C(C=CC(=C1)O)C=O[3] |

| PubChem CID | 458185[3] |

| EC Number | 676-200-2[3] |

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 136.15 g/mol [1][3] |

| Appearance | White crystalline solid[4] |

| Melting Point | 104-107 °C |

| Boiling Point | 205-207 °C (at 18 Torr) |

| Density | 1.175 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones[4] |

| pKa | 7.89 ± 0.18 (Predicted) |

Spectroscopic Data:

| Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 136, 135, 107[3] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available in public databases[3][5] |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 123.4 Ų, [M+Na]⁺: 133.1 Ų, [M-H]⁻: 126.6 Ų[6] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common industrial approach involves the selective oxidation of p-cresol derivatives. The following is a representative experimental protocol based on the cobalt-catalyzed oxidation of 2-methyl-p-cresol.

Experimental Protocol: Oxidation of 2-methyl-p-cresol

This protocol outlines a general method for the synthesis of this compound. Researchers should adapt and optimize the conditions for their specific laboratory setup.

Materials:

-

2-methyl-p-cresol (substrate)

-

Cobalt(II) chloride (catalyst)

-

Sodium hydroxide (base)

-

Methanol (solvent)

-

Oxygen gas (oxidant)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add 2-methyl-p-cresol, methanol, and sodium hydroxide. Stir the mixture until the solids are dissolved.

-

Catalyst Addition: Add a catalytic amount of cobalt(II) chloride to the mixture. The molar ratio of the cobalt catalyst to the cresol substrate is typically in the range of 0.0005:1 to 0.05:1.

-

Oxidation: Heat the reaction mixture to 60-65°C. Introduce a steady stream of oxygen gas into the mixture while stirring vigorously. The reaction is typically carried out at atmospheric pressure (1 bar).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid to a pH of ~7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram:

Caption: Cobalt-catalyzed synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with applications across several scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients (APIs). The aldehyde and phenol functionalities allow for a wide range of chemical transformations, making it a key building block in the development of new therapeutic agents.

-

Fine Chemicals and Dyes: The compound is used in the synthesis of specialty chemicals, including dyes and fragrances. Its structure contributes to the chromophoric and olfactory properties of the final products.

-

Ligand and Catalyst Development: It can be used in the synthesis of ligands for coordination chemistry and as a component in the development of novel catalysts for organic reactions[4].

-

Biological Activity Research: Derivatives of hydroxybenzaldehydes are studied for a range of biological activities. For instance, related imine compounds have been investigated for antimicrobial, antioxidant, and DNA-binding properties. While direct biological data on this compound is limited, its structural motifs are present in biologically active molecules, making it a compound of interest for structure-activity relationship (SAR) studies.

References

Biological Activity of 4-Hydroxy-2-methylbenzaldehyde and its Derivatives: A Technical Guide

Abstract: Benzaldehyde and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the biological activities of 4-Hydroxy-2-methylbenzaldehyde and related derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. This document compiles quantitative pharmacological data, details key experimental protocols, and visualizes underlying mechanisms and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound belonging to the family of hydroxybenzaldehydes.[1] The core benzaldehyde structure, characterized by a benzene ring with a formyl group, serves as a foundational template for a multitude of synthetic and natural derivatives.[2] The versatility of this scaffold allows for extensive chemical modifications, leading to a diverse library of molecules with a wide array of biological functions.[2] These derivatives have garnered significant attention for their therapeutic potential, demonstrating potent effects in various preclinical studies. This guide explores the key therapeutic areas where these compounds have shown considerable promise, supported by quantitative data and detailed methodologies.

Antimicrobial Activity

Derivatives of hydroxybenzaldehydes have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The proposed mechanism of action often involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and subsequent leakage of intracellular components.[3]

Quantitative Data: Antimicrobial Activity

The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits visible microbial growth.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole Derivatives | Escherichia coli | 25 - 50 | [5] |

| Pseudomonas aeruginosa | 100 - 200 | [5] | |

| Staphylococcus aureus | 50 - 150 | [5] | |

| Bacillus subtilis | 10 - 70 | [5] | |

| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [5] |

| Salmonella schottmulleri | 0.05 | [5] | |

| Pseudomonas aeruginosa | 7.8 | [5] | |

| Escherichia coli | 0.05 | [5] | |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Staphylococcus aureus | 64 | [4] |

| Enterococcus faecalis | 64 | [4] | |

| Pseudomonas aeruginosa | 256 | [4] | |

| Candida albicans | 128 | [4] | |

| Candida tropicalis | 128 | [4] |

Experimental Protocols

2.2.1. Agar Well Diffusion Method This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[5]

-

Medium Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Inoculation: Cool the molten agar to 45-50°C and inoculate it with a standardized microbial suspension (e.g., 0.5 McFarland standard).[5]

-

Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

-

Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.[5]

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into the wells. Use a positive control (standard antibiotic) and a negative control (solvent).[5]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 72 hours for fungi).[3][6]

-

Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) around each well. A larger zone indicates greater activity.[5]

2.2.2. Broth Microdilution Method (for MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Plate Setup: In a 96-well microplate, add a defined volume of sterile broth to each well.

-

Serial Dilution: Add the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.[5]

-

Inoculation: Add a standardized microbial inoculum to each well, except for the negative control (broth only).[5]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control.[5]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (microbial growth) is observed.[5]

Visualization: Antimicrobial Assay Workflow

References

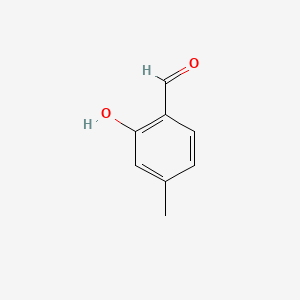

- 1. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Antibacterial Properties of 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential antibacterial properties of 4-Hydroxy-2-methylbenzaldehyde. Direct research on the antimicrobial efficacy of this compound is limited; therefore, this document synthesizes data from structurally related isomers and derivatives to project its likely activity, mechanism of action, and effective testing protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering a structured presentation of available data, detailed experimental methodologies, and visual representations of key concepts to facilitate further investigation into its therapeutic potential.

Introduction

This compound is an aromatic aldehyde, a class of organic compounds that has garnered significant interest for its diverse biological activities. While its primary applications have been in chemical synthesis, emerging evidence from related phenolic aldehydes suggests a potential for antimicrobial applications. The presence of a hydroxyl group and an aldehyde functional group on the benzene ring are key features that are often associated with the ability to interfere with microbial growth and viability. This document explores the antibacterial potential of this compound through the lens of its chemical analogs.

Quantitative Antibacterial Activity Data (Based on Isomers and Derivatives)

Table 1: Minimum Inhibitory Concentration (MIC) of Hydroxybenzaldehyde Isomers

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [1][2] |

| 3-Hydroxybenzaldehyde | Gram-positive strains | 145 - 580 | [3] |

| 3-Hydroxybenzaldehyde | Gram-negative strains | >580 | [3] |

| 4-Hydroxybenzaldehyde | Pseudomonas aeruginosa | >1000 (as part of a study on QS inhibition) | [4] |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500,000 | [5] |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500,000 | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of a Schiff Base Derivative of a Related Compound

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Staphylococcus aureus (ATCC 25923) | 64 | [6] |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Enterococcus faecalis (ATCC 29212) | 64 | [6] |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Pseudomonas aeruginosa (ATCC 27853) | 256 | [6] |

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of phenolic aldehydes, including what can be postulated for this compound, is believed to be multifactorial, primarily targeting the bacterial cell envelope and related functions.

-

Cell Membrane Disruption: The lipophilic nature of phenolic aldehydes allows them to partition into the lipid bilayer of the bacterial cell membrane. This integration is thought to disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids, and proteins), and dissipation of the proton motive force.[3][7][8]

-

Enzyme Inhibition: The aldehyde group can react with nucleophilic groups in amino acid residues (such as sulfhydryl and amino groups) of essential bacterial enzymes, leading to their inactivation and the disruption of vital metabolic pathways.

-

Quorum Sensing Inhibition: Some benzaldehyde derivatives have been shown to interfere with bacterial quorum sensing (QS) systems.[4][9] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can attenuate bacterial pathogenicity without necessarily being bactericidal, which may reduce the selective pressure for resistance development.

Figure 1: Proposed mechanism of antibacterial action for this compound.

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth.[2][10]

Materials:

-

This compound

-

Appropriate solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

-

Add 200 µL of the highest concentration of the test compound (in MHB) to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process down to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the positive control (inoculum without compound), and column 12 as the negative control (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11.

-

Seal the plate and incubate at 35 ± 2°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Well Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition on an agar plate.[11][12]

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Test bacterial strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Positive control antibiotic discs

-

Solvent control

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

-

-

Application of Test Compound:

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a known volume (e.g., 50-100 µL) of a specific concentration of this compound solution into a well.

-

In other wells, add a positive control antibiotic and a solvent control.

-

-

Incubation and Measurement:

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Figure 2: Experimental workflow for the Agar Well Diffusion Assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing data on isomers and derivatives strongly suggest that this compound possesses antibacterial properties worthy of investigation. Its potential mechanism of action, likely centered on cell membrane disruption, aligns with that of other effective phenolic antimicrobials.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC and Minimum Bactericidal Concentration (MBC) values.

-

Mechanistic Studies: Elucidating the precise mechanism of action through techniques such as transmission electron microscopy (to observe morphological changes), membrane potential assays, and leakage assays for intracellular components.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify key structural features that enhance antibacterial potency and spectrum.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of infection and assessing their toxicological profiles.

This technical guide serves as a starting point to stimulate and guide such research, ultimately aiming to unlock the potential of this compound as a novel antibacterial agent.

References

- 1. hereditybio.in [hereditybio.in]

- 2. protocols.io [protocols.io]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. chemistnotes.com [chemistnotes.com]

- 12. webcentral.uc.edu [webcentral.uc.edu]

Unraveling the Antioxidant Potential of 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde, a phenolic aldehyde, has garnered interest within the scientific community for its potential biological activities. As a derivative of benzaldehyde, a class of compounds known for a wide range of applications in the pharmaceutical and chemical industries, understanding its antioxidant capacity is crucial for exploring its therapeutic and preservative potential. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antioxidant potential of this compound, outlines standard experimental protocols for its evaluation, and discusses potential mechanisms of action, including the modulation of key signaling pathways involved in cellular antioxidant defenses.

Quantitative Antioxidant Data

Despite a thorough review of the available scientific literature, specific quantitative data on the antioxidant activity of this compound, such as IC50 values from various antioxidant assays, remains elusive. Studies on structurally related hydroxybenzaldehydes have reported varied results, with some, like p-hydroxybenzaldehyde, showing negligible radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This suggests that the antioxidant potential of this compound may be modest; however, direct experimental evidence is required for a conclusive assessment.

The following table is presented as a template for researchers to populate with experimental data as it becomes available.

| Antioxidant Assay | Test Concentration(s) | % Inhibition | IC50 Value | Trolox Equivalent (TEAC) | Reference |

| DPPH Radical Scavenging | Data not available | Data not available | Data not available | Data not available | |

| ABTS Radical Scavenging | Data not available | Data not available | Data not available | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available | Data not available | Data not available | |

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | Data not available | Data not available | |

| Cellular Antioxidant Activity (CAA) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Antioxidant Assessment

To facilitate further research into the antioxidant potential of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Workflow for ABTS Assay

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Workflow for FRAP Assay

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Potential Signaling Pathways in Antioxidant Action

While direct evidence is lacking for this compound, phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Hypothesized Activation of the Nrf2 Pathway by this compound

Caption: Hypothesized mechanism of Nrf2 activation by this compound.

The antioxidant enzymes upregulated by Nrf2 activation include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), which play critical roles in detoxifying reactive oxygen species (ROS).

Conclusion and Future Directions

The antioxidant potential of this compound remains an under-investigated area of research. While its chemical structure suggests some capacity to interact with free radicals, the absence of quantitative data necessitates dedicated experimental investigation. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data.

Future studies should focus on:

-

Quantitative in vitro antioxidant assays: Determining the IC50 values and Trolox equivalents of this compound in various assays.

-

Cellular antioxidant activity: Assessing its ability to mitigate oxidative stress in cellular models.

-

Mechanism of action: Investigating its potential to modulate the Keap1-Nrf2 pathway and upregulate the expression of antioxidant enzymes.

A thorough understanding of the antioxidant properties of this compound will be instrumental in unlocking its potential applications in the fields of drug development, food preservation, and cosmetics.

Unveiling 4-Hydroxy-2-methylbenzaldehyde: A Journey from Discovery to Modern Applications

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and properties of 4-Hydroxy-2-methylbenzaldehyde.

Introduction

This compound, a substituted aromatic aldehyde, has carved a niche for itself in the realms of organic synthesis and material science. While not a household name, its unique structural features make it a valuable intermediate in the production of a variety of fine chemicals, including pharmaceuticals and fragrances. This technical guide delves into the historical discovery of this compound, provides a detailed account of its synthesis, compiles its physicochemical properties, and explores its potential applications for the scientific community.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader exploration of formylation reactions of phenols in the early 20th century. While an exact date of its first isolation is not definitively documented, its synthesis was reported by J. C. Duff in the context of his development of a new general method for the preparation of ortho-hydroxyaldehydes from phenols. In a seminal 1941 publication in the Journal of the Chemical Society, Duff described the reaction of phenols with hexamethylenetetramine in the presence of glycerol and boric acid, a method now famously known as the Duff reaction .[1]

One of the specific examples cited in later studies of the Duff reaction is the synthesis of 2-hydroxy-4-methylbenzaldehyde from m-cresol.[2] This firmly places the first documented synthesis of this compound within the framework of Duff's broader investigations into aromatic formylation. The Duff reaction provided a significant improvement over the existing Reimer-Tiemann and Gattermann reactions for the synthesis of certain hydroxyaldehydes, offering a more direct and often higher-yielding route to these valuable compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [3][4] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 104 to 109 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents | [6] |

| CAS Number | 41438-18-0 | [3] |

Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is the Duff reaction. This reaction facilitates the ortho-formylation of phenols.

The Duff Reaction: A Detailed Experimental Protocol

The following protocol is a generalized procedure for the Duff reaction adapted for the synthesis of this compound from m-cresol. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

m-Cresol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Sulfuric acid (concentrated)

-

Water

-

Apparatus for steam distillation

-

Standard laboratory glassware

Procedure:

-

Preparation of the Glyceroboric Acid Medium: In a round-bottom flask, heat a mixture of glycerol and boric acid to approximately 150-160 °C. This forms the glyceroboric acid reaction medium.

-

Reaction Mixture: To the pre-heated glyceroboric acid medium, add a mixture of m-cresol and hexamethylenetetramine. The intimate mixing of the phenol and HMTA prior to addition is crucial for good yields.

-

Heating: Maintain the reaction mixture at a temperature between 150 °C and 165 °C with vigorous stirring for approximately 20 minutes. The reaction is typically exothermic.

-

Hydrolysis: After the heating period, allow the mixture to cool slightly. Carefully acidify the reaction mixture with a dilute solution of sulfuric acid. This step hydrolyzes the intermediate Schiff base to the aldehyde.

-

Purification by Steam Distillation: The this compound is then isolated and purified from the reaction mixture by steam distillation. The aldehyde is volatile with steam and will co-distill.

-

Isolation: The distilled product can be collected and, if necessary, further purified by recrystallization.

Logical Workflow of the Duff Reaction

The following diagram illustrates the logical workflow for the synthesis of this compound via the Duff reaction.

Potential Applications in Research and Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity. Substituted benzaldehydes, in general, are known to exhibit a range of pharmacological effects. The presence of a hydroxyl group and a methyl group on the aromatic ring can influence its electronic properties and steric hindrance, making it an interesting scaffold for medicinal chemistry.

The aldehyde functionality is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as Schiff bases, chalcones, and other heterocyclic compounds. These derivatives can then be screened for various biological activities. For instance, some studies have investigated the antimicrobial and antioxidant properties of Schiff bases derived from substituted hydroxybenzaldehydes.

Conclusion

This compound, a product of the historic Duff reaction, continues to be a relevant molecule for synthetic chemists. Its straightforward synthesis from readily available starting materials and its versatile chemical nature make it a valuable building block in the creation of more complex molecules. While its specific biological roles are yet to be fully elucidated, the foundation laid by its discovery and the understanding of its synthesis provide a fertile ground for future research and development in medicinal chemistry and material science.

References

- 1. 96. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. This compound | C8H8O2 | CID 458185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

Unveiling 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, biosynthesis, and experimental protocols related to 4-Hydroxy-2-methylbenzaldehyde, a phenolic aldehyde with potential applications in various scientific fields. This document provides a comprehensive overview of the current knowledge, focusing on data presentation, detailed methodologies, and visual representations of key pathways and workflows.

Natural Occurrence of this compound

This compound (C₈H₈O₂) is an aromatic organic compound. While its presence in the plant and fungal kingdoms remains to be definitively established in publicly available scientific literature, evidence points towards its production by certain bacteria.

One notable source indicates that this compound is a natural product that can be yielded from Staphylococcus, with a reported yield of approximately 50%. The same source suggests that this production also occurs in soil bacteria, highlighting a microbial origin for this compound. However, specific details regarding the Staphylococcus species or strain, as well as the culture conditions required for its production, are not extensively documented in the currently available literature.

Further research is required to isolate and identify specific bacterial strains from soil or other environments that produce this compound and to optimize the conditions for its microbial fermentation.

Biosynthetic Pathways

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally similar aromatic compounds in microorganisms and plants, two primary putative pathways can be proposed: the Phenylpropanoid Pathway and the Polyketide Synthase (PKS) Pathway .

Putative Phenylpropanoid Pathway

The phenylpropanoid pathway is a major metabolic route for the synthesis of a wide array of phenolic compounds in plants and some microorganisms. This pathway starts with the amino acid L-phenylalanine. A plausible, though not yet experimentally verified, pathway for this compound could involve a series of enzymatic reactions including deamination, hydroxylation, and methylation, followed by side-chain cleavage to yield the final benzaldehyde derivative.

Caption: Putative Phenylpropanoid Pathway for this compound.

Putative Polyketide Synthase (PKS) Pathway

The polyketide synthase (PKS) pathway is another fundamental route for the biosynthesis of a vast range of natural products in bacteria, fungi, and plants. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain can then undergo various modifications, including cyclization and aromatization, to generate diverse aromatic structures. It is conceivable that a specific type of PKS, followed by tailoring enzymes, could produce the this compound backbone.

Caption: Putative Polyketide Synthase Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound from its natural microbial sources are not yet well-established in the literature. However, based on general methodologies for the analysis of phenolic compounds from bacterial cultures, a standard workflow can be proposed.

Proposed Workflow for Isolation and Quantification

The following diagram outlines a logical workflow for the extraction, purification, and quantification of this compound from a bacterial culture.

Caption: Proposed workflow for isolation and quantification of this compound.

Methodological Details

3.2.1. Bacterial Cultivation:

-

A specific strain of Staphylococcus or a soil bacterium identified as a producer would be cultured in an appropriate liquid medium (e.g., Tryptic Soy Broth) under optimized conditions of temperature, pH, and aeration.

-

Culture duration should be optimized to coincide with the peak production of the target compound, which can be determined through a time-course study.

3.2.2. Extraction:

-

The bacterial culture would be centrifuged to separate the supernatant from the cell pellet.

-

The supernatant would be subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane.

-

For intracellular metabolites, the cell pellet would be lysed (e.g., by sonication or enzymatic digestion) and then extracted with a suitable solvent.

-

The organic extracts would be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3.2.3. Purification:

-

The crude extract would be subjected to column chromatography on silica gel or a similar stationary phase, using a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components.

-

Fractions would be collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Further purification could be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

3.2.4. Quantification and Characterization:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of acid, e.g., 0.1% formic acid) could be developed. Detection would be performed using a UV detector at the wavelength of maximum absorbance for this compound. Quantification would be based on a calibration curve generated with a pure standard.

-